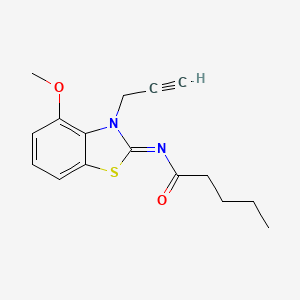

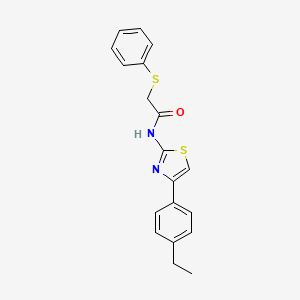

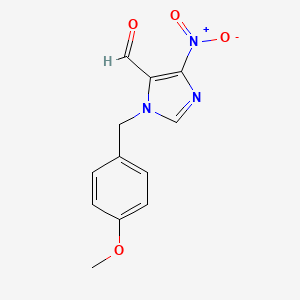

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Fungicidal Activity

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide: exhibits potent fungicidal properties. Let’s explore its applications in this field:

Control of Oomycete Diseases: Oomycetes are a group of destructive plant pathogens responsible for diseases like tomato and potato late blight (Phytophthora infestans) and grape downy mildew (Plasmopara viticola). N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide effectively inhibits spore germination, mycelial growth, and sporulation in these pathogens. Its rainfast and long-lasting properties make it an excellent barrier against oomycete infections .

Chemical Synthesis and Medicinal Chemistry

Beyond its fungicidal activity, this compound has relevance in chemical synthesis and drug discovery:

Building Block for Medicinal Chemistry: The propargyloxy group in the structure contributes to its biological activity. Researchers can use N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide as a building block to design novel compounds with potential therapeutic applications .

Organic Synthesis and Functionalization

In organic chemistry, this compound serves as a versatile substrate for various reactions:

Aryloxyacetaldehyde Formation: The aryloxyacetaldehyde intermediate, obtained by reacting this compound with acidic conditions, opens up possibilities for further functionalization. Researchers can explore diverse transformations using this intermediate .

Other Applications

While the above areas highlight its primary applications, N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide may find use in other fields as well:

Materials Science: Its unique structure could inspire novel materials or coatings with specific properties.

Biological Studies: Researchers might investigate its interactions with enzymes, receptors, or cellular components to uncover additional biological effects.

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h2,7-9H,4,6,10-11H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQGXCICIXLSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)

![3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde](/img/structure/B2408235.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)